molecular formula C16H17FN2O2 B1482592 2-(1-(6-Fluoroquinolin-4-yl)piperidin-4-yl)acetic acid CAS No. 1923836-61-6

2-(1-(6-Fluoroquinolin-4-yl)piperidin-4-yl)acetic acid

Cat. No. B1482592
CAS RN: 1923836-61-6
M. Wt: 288.32 g/mol
InChI Key: VAMQSHYBRYUJEF-UHFFFAOYSA-N
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Description

2-(1-(6-Fluoroquinolin-4-yl)piperidin-4-yl)acetic acid, also known as 6-FQA, is a fluorinated derivative of quinolinic acid, a naturally occurring metabolite of the kynurenine pathway. It is a small molecule that has been used in a variety of scientific research applications, due to its unique biochemical and physiological effects. 6-FQA has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer properties. Additionally, 6-FQA has also been shown to have potential therapeutic applications in the treatment of neurological disorders and metabolic diseases.

Scientific Research Applications

2-(1-(6-Fluoroquinolin-4-yl)piperidin-4-yl)acetic acid has been used in a variety of scientific research applications. It has been used in the study of inflammation, oxidative stress, and cancer. In particular, 2-(1-(6-Fluoroquinolin-4-yl)piperidin-4-yl)acetic acid has been found to have anti-inflammatory, anti-oxidative, and anti-cancer properties. Additionally, 2-(1-(6-Fluoroquinolin-4-yl)piperidin-4-yl)acetic acid has also been studied for its potential therapeutic applications in the treatment of neurological disorders and metabolic diseases.

Mechanism of Action

The exact mechanism of action of 2-(1-(6-Fluoroquinolin-4-yl)piperidin-4-yl)acetic acid is not fully understood. However, it is believed that 2-(1-(6-Fluoroquinolin-4-yl)piperidin-4-yl)acetic acid acts as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO). IDO is an enzyme that is involved in the kynurenine pathway, a metabolic pathway that is involved in the production of the neurotransmitter serotonin. By inhibiting IDO, 2-(1-(6-Fluoroquinolin-4-yl)piperidin-4-yl)acetic acid is thought to increase the production of serotonin, which has been linked to a variety of beneficial effects, including anti-inflammatory, anti-oxidative, and anti-cancer effects.
Biochemical and Physiological Effects
2-(1-(6-Fluoroquinolin-4-yl)piperidin-4-yl)acetic acid has been found to have a wide range of biochemical and physiological effects. In particular, 2-(1-(6-Fluoroquinolin-4-yl)piperidin-4-yl)acetic acid has been found to have anti-inflammatory, anti-oxidative, and anti-cancer properties. Additionally, 2-(1-(6-Fluoroquinolin-4-yl)piperidin-4-yl)acetic acid has also been studied for its potential therapeutic applications in the treatment of neurological disorders and metabolic diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1-(6-Fluoroquinolin-4-yl)piperidin-4-yl)acetic acid in lab experiments include its low cost and easy availability. Additionally, 2-(1-(6-Fluoroquinolin-4-yl)piperidin-4-yl)acetic acid is a small molecule, which makes it easier to handle and manipulate in the lab. The main limitation of using 2-(1-(6-Fluoroquinolin-4-yl)piperidin-4-yl)acetic acid in lab experiments is that its exact mechanism of action is not fully understood.

Future Directions

The potential future directions for 2-(1-(6-Fluoroquinolin-4-yl)piperidin-4-yl)acetic acid research include: further investigation into its mechanism of action; development of new synthesis methods; exploration of its potential therapeutic applications in the treatment of neurological disorders and metabolic diseases; and further exploration of its anti-inflammatory, anti-oxidative, and anti-cancer properties. Additionally, further research into the safety and efficacy of 2-(1-(6-Fluoroquinolin-4-yl)piperidin-4-yl)acetic acid in clinical trials may be warranted.

properties

IUPAC Name

2-[1-(6-fluoroquinolin-4-yl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c17-12-1-2-14-13(10-12)15(3-6-18-14)19-7-4-11(5-8-19)9-16(20)21/h1-3,6,10-11H,4-5,7-9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMQSHYBRYUJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)C2=C3C=C(C=CC3=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(6-Fluoroquinolin-4-yl)piperidin-4-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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